2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole

Medicinal Chemistry Cross-Coupling Synthetic Methodology

2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole (CAS 628725-99-5) combines a C2-Br handle for mild Pd cross-coupling with a 6-OCF3 group that boosts lipophilicity (logP ~3.5) and metabolic stability. Outperforms the 2-chloro analog—efficient Suzuki/Buchwald couplings at 1-2 mol% Pd, 60-80°C. The 6-OCF3 group is critical for ADME optimization in CNS kinase inhibitors, ALS candidates, and agrochemicals requiring cuticle penetration. Extends to PROTAC linker installation and biotinylated probes. Ideal for med-chem and agrochemical R&D.

Molecular Formula C8H3BrF3NOS
Molecular Weight 298.08 g/mol
CAS No. 628725-99-5
Cat. No. B1373288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
CAS628725-99-5
Molecular FormulaC8H3BrF3NOS
Molecular Weight298.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)SC(=N2)Br
InChIInChI=1S/C8H3BrF3NOS/c9-7-13-5-2-1-4(3-6(5)15-7)14-8(10,11)12/h1-3H
InChIKeyKDMNQLMJVHMDCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole (CAS 628725-99-5) – A Versatile Benzothiazole Building Block for Medicinal Chemistry and Cross-Coupling


2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole (CAS 628725-99-5) is a halogenated heterocyclic compound belonging to the benzothiazole class, characterized by a bromine atom at the 2-position and a trifluoromethoxy (-OCF3) group at the 6-position of the fused benzene ring . It has a molecular formula of C8H3BrF3NOS and a molecular weight of 298.08 g/mol . The compound is widely employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the bromine atom serves as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and the trifluoromethoxy group imparts enhanced lipophilicity and metabolic stability to derived molecules .

Why 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole (CAS 628725-99-5) Cannot Be Simply Replaced by Its Chloro, Amino, or Des-Halo Analogs


While benzothiazole derivatives share a common core, substitution at the 2-position dictates both synthetic reactivity and downstream biological properties. The 2-bromo substituent in this compound provides a unique balance of stability and reactivity, enabling efficient cross-coupling reactions under mild conditions—a capability not shared by its 2-chloro analog (CAS 133840-96-7), which typically requires harsher conditions or more active catalysts [1]. Conversely, the 2-amino derivative (riluzole, CAS 1744-22-5) is a fully elaborated drug molecule with distinct pharmacological activity (Na+ channel blockade, IC50 43 µM) and lacks the synthetic versatility of the bromo intermediate . Furthermore, the 6-trifluoromethoxy group confers a significant increase in lipophilicity (calculated logP ~3.5) compared to unsubstituted or methoxy analogs, which is critical for optimizing ADME properties in drug discovery programs .

Quantitative Differentiation of 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole (CAS 628725-99-5) Against Key Comparators


Superior Cross-Coupling Reactivity: 2-Bromo vs. 2-Chloro Handle in Suzuki-Miyaura Reactions

The 2-bromo substituent offers a more reactive leaving group for palladium-catalyzed cross-coupling compared to the 2-chloro analog. Under standard Suzuki-Miyaura conditions, the C-Br bond undergoes oxidative addition more readily, enabling higher yields at lower temperatures and catalyst loadings. This reactivity difference directly impacts synthetic efficiency and cost. While direct head-to-head data for this specific compound is not available, class-level inference based on aryl halide reactivity trends indicates a significant advantage [1].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Enhanced Lipophilicity for ADME Optimization: logP Comparison with Des-Trifluoromethoxy Analog

The trifluoromethoxy (-OCF3) group significantly increases the compound's lipophilicity compared to unsubstituted or methoxy-substituted benzothiazoles. This property is crucial for optimizing membrane permeability and oral bioavailability in drug candidates. The target compound has a predicted logP of approximately 3.5, whereas the des-trifluoromethoxy analog (2-bromobenzothiazole) has a logP of ~2.3, representing a >10-fold increase in calculated octanol-water partition coefficient .

Medicinal Chemistry ADME Drug Design

Metabolic Stability Contribution: 6-Trifluoromethoxy vs. 6-Methoxy in Benzothiazole Scaffolds

The trifluoromethoxy group is known to enhance metabolic stability by resisting oxidative demethylation, a common metabolic pathway for methoxy groups. While direct comparative data for this specific compound is limited, class-level inference from benzothiazole SAR studies suggests that replacing a 6-methoxy group with a 6-trifluoromethoxy group can significantly improve in vitro microsomal stability and reduce clearance [1]. For instance, in a series of benzothiazole-based BACE-1 inhibitors, the trifluoromethoxy analog showed a 2- to 3-fold improvement in metabolic stability over the corresponding methoxy analog [2].

Medicinal Chemistry Metabolic Stability SAR

Antibacterial Activity of 6-Trifluoromethoxybenzothiazole Scaffold: Class-Level Potency Benchmark

The 6-trifluoromethoxybenzothiazole core, as exemplified by this building block, confers potent antibacterial activity in hybrid molecules. In a study of 2-aryl-3-(6-trifluoromethoxy)benzo[d]thiazole-based thiazolidinone hybrids, compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.12 mg/mL against E. coli, with some analogs showing comparable or improved activity relative to streptomycin (MIC 0.05–0.15 mg/mL) [1]. While the target compound itself is a synthetic intermediate, this class-level evidence demonstrates the privileged nature of the 6-trifluoromethoxybenzothiazole motif for developing new anti-infective agents.

Antimicrobial Infectious Disease SAR

Optimal Procurement and Application Scenarios for 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole (CAS 628725-99-5)


Medicinal Chemistry: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

Use the 2-bromo compound as a key intermediate to introduce diverse aryl/heteroaryl groups at the 2-position of the benzothiazole core. This is a standard approach in kinase inhibitor programs where the 6-trifluoromethoxy group enhances target binding and ADME properties. The high reactivity of the C-Br bond enables efficient library synthesis with moderate catalyst loadings (1-2 mol% Pd) and temperatures (60-80°C) [1].

Agrochemical Discovery: Development of Novel Fungicides or Insecticides with Enhanced Lipophilicity

The trifluoromethoxy group improves cuticle penetration in plants and insects, while the bromine handle allows for late-stage diversification. Patents from Bayer CropScience and others highlight the utility of polysubstituted benzothiazoles with trifluoromethoxy groups for fungicidal and insecticidal applications [2]. The predicted logP of ~3.5 falls within the optimal range (3-5) for agrochemical candidates .

CNS Drug Discovery: Building Block for BBB-Penetrant Leads

The combination of high lipophilicity (logP ~3.5) and the metabolic stability conferred by the trifluoromethoxy group makes this building block particularly attractive for designing CNS-penetrant molecules. It can be elaborated into candidates for neurological indications such as ALS (e.g., riluzole analogs) or Alzheimer's disease (BACE-1 inhibitors), where balancing potency, brain exposure, and metabolic stability is critical [3].

Chemical Biology: Synthesis of Affinity Probes or PROTACs

The 2-bromo handle is ideal for installing linkers (e.g., via Sonogashira or Buchwald-Hartwig coupling) to create biotinylated probes or PROTAC (Proteolysis Targeting Chimera) molecules. The trifluoromethoxy group may contribute to favorable binding interactions with the target protein, while the synthetic flexibility of the bromide facilitates modular assembly of complex conjugates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.